(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Description
The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate features a benzofuran core substituted at the 2-position with a 3,4,5-trimethoxybenzylidene group (Z-configuration) and at the 6-position with a benzo[d][1,3]dioxole-5-carboxylate ester. The Z-stereochemistry at the benzylidene double bond influences molecular geometry and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallinity and solubility . Its molecular formula is C₂₈H₂₄O₁₀, with a molecular weight of 520.48 g/mol.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O9/c1-29-22-9-14(10-23(30-2)25(22)31-3)8-21-24(27)17-6-5-16(12-19(17)35-21)34-26(28)15-4-7-18-20(11-15)33-13-32-18/h4-12H,13H2,1-3H3/b21-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVBCLFKILOYNV-WNFQYIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Structural Overview
The compound features a benzofuran core , a trimethoxybenzylidene moiety , and a benzo[d][1,3]dioxole structure. The presence of multiple methoxy groups enhances its solubility and may influence its interaction with biological targets.
Chemical Structure
| Component | Structure |
|---|---|
| Molecular Formula | C24H22O8 |
| Molecular Weight | 446.44 g/mol |
| CAS Number | 929372-82-7 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The trimethoxybenzylidene moiety may interact with specific enzymes or receptors, modulating their activity.
- DNA Intercalation : The benzofuran core can intercalate with DNA, potentially affecting gene expression and cellular function.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may be relevant for this compound as well.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit various biological activities:
Antioxidant Properties
Studies have shown that derivatives of benzofuran exhibit significant antioxidant activity. The presence of methoxy groups is believed to enhance this effect by stabilizing free radicals.
Antimicrobial Activity
Compounds similar to this one have been reported to possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Research has indicated that certain benzofuran derivatives can reduce inflammation through inhibition of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Reduced reactivity |
| (Z)-3-oxo-2-(dimethoxybenzylidene)-2,3-dihydrobenzofuran | Fewer methoxy groups | Altered chemical properties |
| 5-Methoxyflavone | Methoxy groups and flavonoid structure | Antioxidant activity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antioxidant Study : A study demonstrated that benzofuran derivatives significantly reduced oxidative stress markers in vitro.
- Antimicrobial Research : Research indicated that certain benzofuran compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Trials : Clinical trials showed that similar compounds effectively reduced inflammation in animal models.
Comparison with Similar Compounds
Structural Modifications in Analogues
The following table summarizes key structural differences and similarities with related compounds:
Physicochemical Properties and Implications
Polarity and Solubility :
- The target compound’s benzo[d][1,3]dioxole-5-carboxylate group introduces polarity via ether and ester oxygen atoms, favoring solubility in polar aprotic solvents (e.g., DMSO) .
- Replacement with cyclohexanecarboxylate () reduces polarity, enhancing lipid solubility but limiting aqueous compatibility .
- Methanesulfonate substitution () introduces a strongly polar sulfonate group, improving solubility in water and biological media .
Crystallinity and Packing :
- Substitution with 2,4,5-trimethoxybenzylidene () alters electronic distribution, which could affect reactivity in synthetic applications .
Q & A
Q. What are the standard synthetic routes for preparing (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted salicylaldehydes with brominated ketones (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) under reflux in acetone with anhydrous potassium carbonate (K₂CO₃) to form the benzofuran core .
- Step 2 : Esterification of the hydroxyl group at the 6-position of the benzofuran with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide coupling agents (e.g., DCC/DMAP) in dichloromethane .
- Z-Isomer Control : The reaction must be conducted under inert atmosphere (N₂/Ar) to minimize oxidation and ensure stereochemical integrity. The Z-configuration is confirmed via NOESY NMR or X-ray crystallography .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1 v/v) to remove polar impurities.
- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (10–40%) to separate stereoisomers and intermediates. Monitor fractions via TLC (Rf ≈ 0.4 in 20% EtOAc/hexane) .
- HPLC : For high-purity batches (>98%), use a C18 reverse-phase column with isocratic elution (acetonitrile/water, 65:35) .
Q. How is the compound characterized analytically?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
- Benzylidene proton (δ 7.8–8.1 ppm, singlet).
- Methoxy groups (δ 3.7–3.9 ppm, multiplets).
- Benzodioxole protons (δ 6.1–6.3 ppm) .
- HPLC-MS : ESI+ mode for molecular ion confirmation (m/z ≈ 505 [M+H]⁺).
- X-ray Crystallography : Resolve Z/E isomerism and confirm dihedral angles between benzofuran and benzylidene moieties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs by replacing the 3,4,5-trimethoxybenzylidene group with halogenated or nitro-substituted arylidene groups. Compare IC₅₀ values in cytotoxicity assays (e.g., MTT against HeLa cells) .
- Ester Modification : Replace the benzo[d][1,3]dioxole-5-carboxylate with methyl or tert-butyl esters to study lipophilicity effects on membrane permeability (logP measurements via shake-flask method) .
- Computational Docking : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or topoisomerase II, focusing on hydrogen bonding with methoxy groups .
Q. What strategies address challenges in stereochemical stability during synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily protect the benzofuran carbonyl with tert-butyldimethylsilyl (TBS) groups during benzylidene formation to prevent keto-enol tautomerism .
- Low-Temperature Conditions : Perform condensation at 0–5°C to slow isomerization.
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to resolve Z/E isomers post-synthesis .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., piperidine vs. pyrrolidine), solvent polarity (DMF vs. THF), and reaction time (6–24 hrs) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hrs to 45 mins at 120°C with 300 W irradiation, improving yield by 15–20% .
- In Situ Monitoring : Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Repeat assays using identical cell lines (e.g., MCF-7) and incubation times (48 hrs) with 10% FBS-supplemented media.
- Metabolic Stability Testing : Pre-treat compounds with liver microsomes (human/rat) to identify rapid degradation pathways affecting potency .
- Synchrotron XRD : Confirm compound integrity in crystallized form post-bioassay to rule out decomposition .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions over 100 ns using GROMACS to assess stability of the benzylidene group in tubulin’s colchicine-binding pocket .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets .
- Pharmacophore Modeling : Map essential features (hydrogen bond acceptors at 3,4,5-OCH₃; hydrophobic benzofuran core) using Schrödinger’s Phase .
Q. How can aqueous solubility be improved for in vivo studies?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol (PEG-400) chains to the carboxylate group via ester linkages, increasing solubility from <0.1 mg/mL to >5 mg/mL .
- Nanoformulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (7:3 molar ratio) with 75% encapsulation efficiency .
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate derivative .
Q. What strategies mitigate byproduct formation during benzylidene condensation?
- Methodological Answer :
- Stoichiometric Control : Maintain a 1:1.2 molar ratio of aldehyde to ketone to limit dimerization.
- Acid Scavengers : Add molecular sieves (4Å) to absorb HCl byproducts in Knoevenagel condensations .
- High-Dilution Conditions : Reduce concentration to 0.01 M in THF to disfavor oligomerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
